2,3-Dihydro-1,4-benzodioxin-3-ylmethyl-[2-(2,6-dimethoxyphenoxy)ethyl]azanium;chloride 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl-[2-(2,6-dimethoxyphenoxy)ethyl]azanium;chloride N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is a hydrochloride salt that is obtained by reaction of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine with one equivalent of hydrogen chloride. An alpha1A-adrenergic selective antagonist. It has a role as an alpha-adrenergic antagonist. It contains a N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanaminium(1+).
Brand Name: Vulcanchem
CAS No.: 2170-58-3
VCID: VC0547123
InChI: InChI=1S/C19H23NO5.ClH/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14;/h3-9,14,20H,10-13H2,1-2H3;1H
SMILES: COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2.Cl
Molecular Formula: C19H24ClNO5
Molecular Weight: 381.8 g/mol

2,3-Dihydro-1,4-benzodioxin-3-ylmethyl-[2-(2,6-dimethoxyphenoxy)ethyl]azanium;chloride

CAS No.: 2170-58-3

Inhibitors

VCID: VC0547123

Molecular Formula: C19H24ClNO5

Molecular Weight: 381.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2,3-Dihydro-1,4-benzodioxin-3-ylmethyl-[2-(2,6-dimethoxyphenoxy)ethyl]azanium;chloride - 2170-58-3

CAS No. 2170-58-3
Product Name 2,3-Dihydro-1,4-benzodioxin-3-ylmethyl-[2-(2,6-dimethoxyphenoxy)ethyl]azanium;chloride
Molecular Formula C19H24ClNO5
Molecular Weight 381.8 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
Standard InChI InChI=1S/C19H23NO5.ClH/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14;/h3-9,14,20H,10-13H2,1-2H3;1H
Standard InChIKey KAHMEWANVDFFCQ-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2.Cl
Canonical SMILES COC1=C(C(=CC=C1)OC)OCC[NH2+]CC2COC3=CC=CC=C3O2.[Cl-]
Appearance Solid powder
Description N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is a hydrochloride salt that is obtained by reaction of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine with one equivalent of hydrogen chloride. An alpha1A-adrenergic selective antagonist. It has a role as an alpha-adrenergic antagonist. It contains a N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanaminium(1+).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms WB 4101; WB-4101; WB4101; WB 4101 hydrochloride; WB 4101 HCl.
Reference 1. Heible et al (1995) α and β-adrenoceptors: from the gene to the clinic. 1. Molecular biology and adrenoceptor subclassification. J.Med.Chem. 38 3415. PMID: 7658428.
2. Morrow and Creese (1986) Characterisation of α1-adrenergic receptor subtypes in rat brain: a re-evaluation of 3H-WB 4101 and 3H-prazosin binding. Mol.Pharmacol. 29 321. PMID: 3010073.
3. Green et al (1969) The synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1,4-benzodioxanes. J.Med.Chem. 12 326. PMID: 5791620.
PubChem Compound 11957505
Last Modified Nov 11 2021
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